molecular formula C17H19NO2 B8453880 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester CAS No. 870888-45-2

4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester

Cat. No. B8453880
CAS RN: 870888-45-2
M. Wt: 269.34 g/mol
InChI Key: ADXKPUJWWSRVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

870888-45-2

Product Name

4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 4-pyrrolidin-1-ylnaphthalene-1-carboxylate

InChI

InChI=1S/C17H19NO2/c1-2-20-17(19)15-9-10-16(18-11-5-6-12-18)14-8-4-3-7-13(14)15/h3-4,7-10H,2,5-6,11-12H2,1H3

InChI Key

ADXKPUJWWSRVGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C2=CC=CC=C21)N3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

154BG85-11 (156 mg, 0.7 mmol) was transferred to a Pyrex tube and pyrrolidine (1 mL) was added. The tube was capped and the reaction tube was exposed to microwave irradiation (100° C., 3 min). The microwave exposure was repeated for 5 min at 130° C. The pyrrolidine was evaporated and the reaction mixture was transferred to a separation funnel with ethyl acetate and washed with 2 M NaOH. The aqueous phase was acidified with 2 M HCl and extracted with ethyl acetate. The organic phases were collected, dried over Na2SO4, filtered and concentrated to yield 135 mg (70%) of the title compound.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.